molecular formula C17H18N2O3 B14798627 N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide

N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B14798627
M. Wt: 298.34 g/mol
InChI Key: KWPWQZOZFQLXSH-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C17H17NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring and a methoxyphenyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide typically involves the acetylation of 3-amino-4-methoxyacetophenone. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The reaction mixture is heated to a specific temperature to ensure complete acetylation, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H18N2O3/c1-12(20)18-14-4-3-5-15(11-14)19-17(21)10-13-6-8-16(22-2)9-7-13/h3-9,11H,10H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

KWPWQZOZFQLXSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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